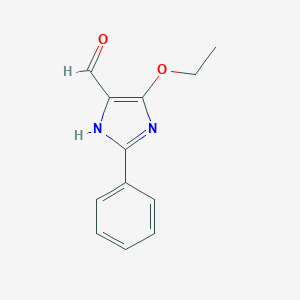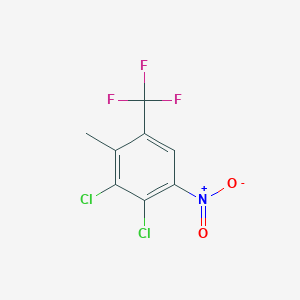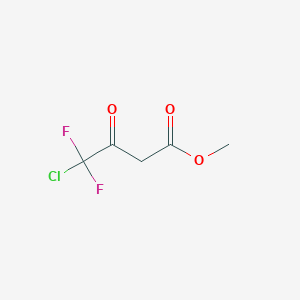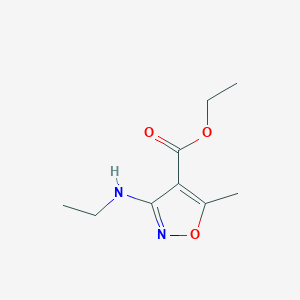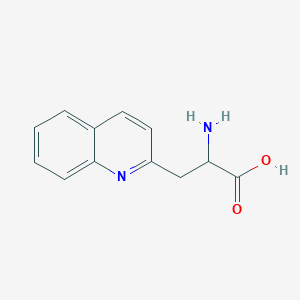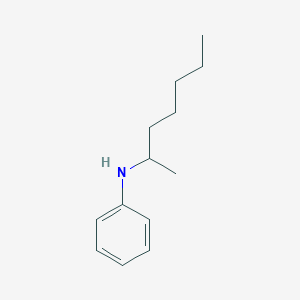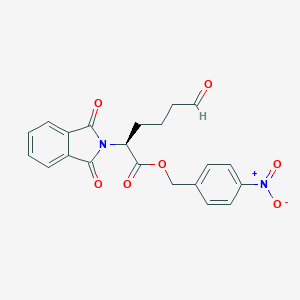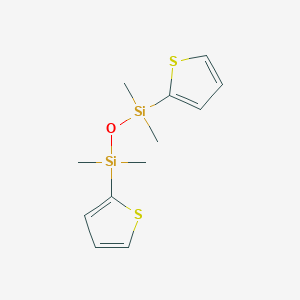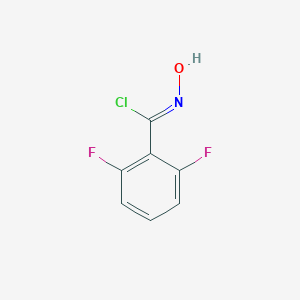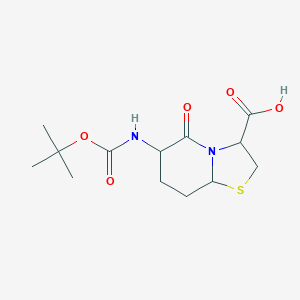
2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid, also known as OTBN, is a synthetic compound that has been extensively studied in scientific research due to its unique chemical properties. OTBN is a bicyclic beta-lactam antibiotic that belongs to the family of thienamycin antibiotics. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, making it a promising candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid involves the inhibition of bacterial cell wall synthesis. It works by binding to penicillin-binding proteins (PBPs), which are enzymes involved in the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to the disruption of cell wall synthesis and eventually cell lysis.
Efectos Bioquímicos Y Fisiológicos
2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid has been found to have low toxicity and good bioavailability, making it a promising candidate for the development of new antibiotics. It has been shown to have minimal effects on mammalian cells, suggesting that it may be safe for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid in lab experiments is its potent antibacterial activity against a wide range of bacteria, including drug-resistant strains. This makes it a valuable tool for studying bacterial cell wall synthesis and the development of new antibiotics. However, one limitation of using 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid. One area of interest is the development of new antibiotics based on the structure of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid. Researchers are also interested in studying the mechanism of action of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid in more detail, as well as its potential use in combination therapy with other antibiotics. Additionally, there is interest in exploring the use of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid in the treatment of biofilm-related infections, as well as its potential use in veterinary medicine.
Métodos De Síntesis
The synthesis of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid involves a multi-step process that starts with the reaction of tert-butyl carbamate with 2-mercaptoacetic acid to form the thiol ester intermediate. This intermediate is then reacted with 7-aminocephalosporanic acid to form the bicyclic beta-lactam ring. The final step involves the removal of the tert-butyl protecting group to form the final product, 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid.
Aplicaciones Científicas De Investigación
2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid has been extensively studied for its potential use as a broad-spectrum antibiotic. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid has also been found to be effective against biofilm-forming bacteria, which are notoriously difficult to treat with traditional antibiotics.
Propiedades
Número CAS |
124602-20-6 |
|---|---|
Nombre del producto |
2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid |
Fórmula molecular |
C13H20N2O5S |
Peso molecular |
316.38 g/mol |
Nombre IUPAC |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H20N2O5S/c1-13(2,3)20-12(19)14-7-4-5-9-15(10(7)16)8(6-21-9)11(17)18/h7-9H,4-6H2,1-3H3,(H,14,19)(H,17,18) |
Clave InChI |
GSKFHLHROGBPGR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CCC2N(C1=O)C(CS2)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC2N(C1=O)C(CS2)C(=O)O |
Sinónimos |
(3S,6S,9R)-2-oxo-3-t-butyloxycarboxylamino-7-thia-1-aza-bicyclo(4.3.0)nonane-9-carboxylic acid 2-oxo-3-boc-TABNCA 2-oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



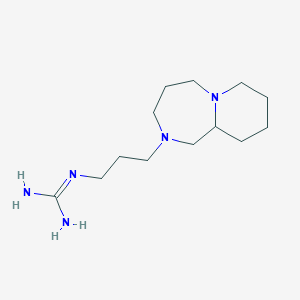
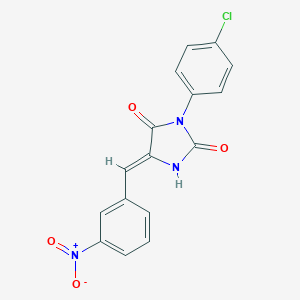
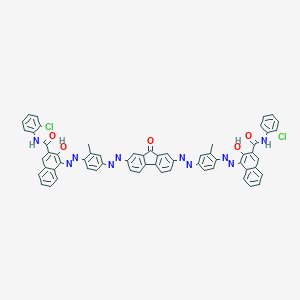
![3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B39839.png)

